2-(3,4-Dihydroxyphenyl)acetonitrile
Overview
Description
2-(3,4-Dihydroxyphenyl)acetonitrile is an organic compound with the molecular formula C8H7NO2 It features a benzene ring substituted with two hydroxyl groups at the 3 and 4 positions and a nitrile group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)acetonitrile typically involves the reaction of a suitably substituted aromatic halide with sodium cyanide. This method is a common approach for preparing aromatic nitriles. The reaction conditions often include the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroxyphenyl)acetonitrile undergoes several types of chemical reactions:
Nucleophilic Substitution: The nitrile group can be susceptible to nucleophilic substitution by strong nucleophiles, leading to the formation of new carbon-nitrogen bonds.
Oxidation: The phenolic hydroxyl groups can be oxidized by strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide in a polar aprotic solvent.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Various substituted nitriles.
Hydrolysis: 3,4-Dihydroxyphenylacetic acid.
Oxidation: Quinones or other oxidized phenolic compounds.
Scientific Research Applications
2-(3,4-Dihydroxyphenyl)acetonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydroxyphenyl)acetonitrile involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxyphenyl)acetonitrile
- 2-(3,4-Dimethoxyphenyl)acetonitrile
- 2-(3,4-Dihydroxyphenyl)ethanol
- 3,4-Dihydroxyphenylacetic acid
Uniqueness
2-(3,4-Dihydroxyphenyl)acetonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Biological Activity
2-(3,4-Dihydroxyphenyl)acetonitrile, also known as Dihydroxyphenylacetonitrile , is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C8H7NO2
- Molecular Weight : 151.15 g/mol
- CAS Number : 1126-62-1
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound has shown the ability to scavenge free radicals effectively, contributing to its protective effects against cellular damage.
Anti-inflammatory Properties
Studies have suggested that derivatives of this compound may possess anti-inflammatory effects. This activity is particularly relevant in the context of chronic inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and mediators, thereby reducing inflammation in various biological systems .
Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. These findings suggest a potential role for this compound in cancer therapy.
The biological activities of this compound are attributed to its structural features, particularly the presence of hydroxyl groups on the aromatic ring. These groups enhance the compound's ability to donate electrons and stabilize free radicals. Additionally, the nitrile group may play a role in interacting with biological targets such as enzymes and receptors.
Study on Antioxidant Activity
A study published in Frontiers in Bioengineering and Biotechnology demonstrated that this compound exhibited a significant reduction in reactive oxygen species (ROS) levels in vitro. The study utilized various assays to quantify the compound's radical scavenging capacity:
These results indicate a strong antioxidant potential, making it a candidate for further research into therapeutic applications.
Anti-inflammatory Mechanism Exploration
Another study highlighted the anti-inflammatory effects of this compound through an animal model of arthritis. Treatment with this compound resulted in:
- Decreased levels of TNF-alpha and IL-6
- Reduced joint swelling and pain scores
This suggests that the compound could be beneficial in managing inflammatory conditions .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,10-11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDSDBYUZFMVBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447959 | |
Record name | 2-(3,4-Dihydroxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-62-1 | |
Record name | 2-(3,4-Dihydroxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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